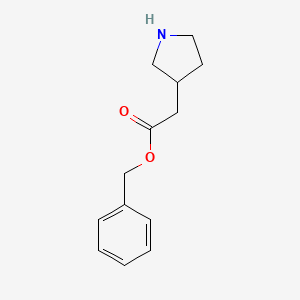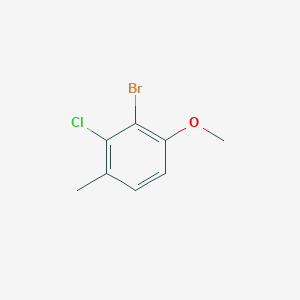
2-Bromo-3-chloro-1-methoxy-4-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-3-chloro-1-methoxy-4-methylbenzene is an organic compound with the molecular formula C8H8BrClO It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, methoxy, and methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-chloro-1-methoxy-4-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 3-chloro-1-methoxy-4-methylbenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions usually involve maintaining a controlled temperature to ensure selective substitution at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for the purification and isolation of the final product to ensure high purity and yield. Techniques such as recrystallization or distillation might be employed to achieve this.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-3-chloro-1-methoxy-4-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or other functional groups.
Reduction Reactions: The bromine or chlorine atoms can be reduced to hydrogen atoms.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide might yield 2-hydroxy-3-chloro-1-methoxy-4-methylbenzene.
Wissenschaftliche Forschungsanwendungen
2-Bromo-3-chloro-1-methoxy-4-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2-Bromo-3-chloro-1-methoxy-4-methylbenzene exerts its effects depends on the specific context of its use. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways, such as electrophilic aromatic substitution or nucleophilic substitution. The molecular targets and pathways involved would vary based on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-1-chloro-4-methylbenzene
- 3-Bromo-4-chlorotoluene
- 1-Bromo-3-chloro-4-methoxy-2-methylbenzene
Uniqueness
2-Bromo-3-chloro-1-methoxy-4-methylbenzene is unique due to the specific arrangement of its substituents on the benzene ring. This unique structure imparts distinct chemical properties and reactivity patterns, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C8H8BrClO |
|---|---|
Molekulargewicht |
235.50 g/mol |
IUPAC-Name |
2-bromo-3-chloro-1-methoxy-4-methylbenzene |
InChI |
InChI=1S/C8H8BrClO/c1-5-3-4-6(11-2)7(9)8(5)10/h3-4H,1-2H3 |
InChI-Schlüssel |
MTMOQFGQIQYRTE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C=C1)OC)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


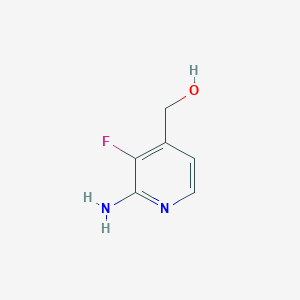
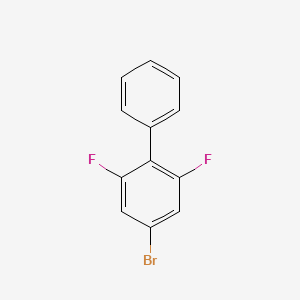
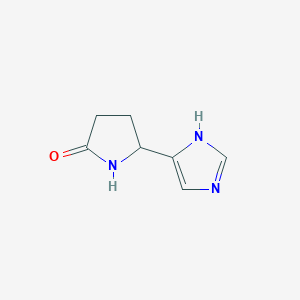

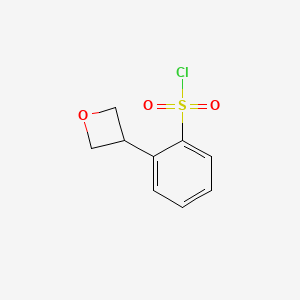

![[2-[(2,3-dimethylcyclohexyl)amino]-2-oxoethyl] (E)-3-(1,3-benzodioxol-5-yl)prop-2-enoate](/img/structure/B12974750.png)
dimethyl-](/img/structure/B12974755.png)
![(S)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)butan-1-amine](/img/structure/B12974766.png)
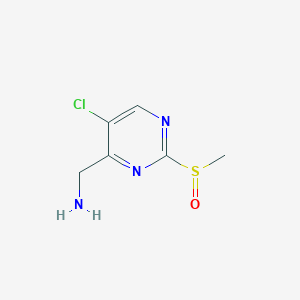
![Ethyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate](/img/structure/B12974787.png)
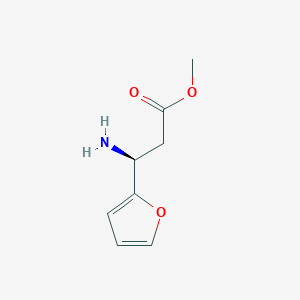
![6-Chloro-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4(5H)-one](/img/structure/B12974796.png)
